Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate
CAS No.:
VCID: VC18696076
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound belonging to the class of carbamates, which are esters or salts derived from carbamic acid. It features a nitrogen-containing heterocyclic structure, incorporating both pyrrolidine and pyridine rings. This compound is of interest in chemical research and development, particularly within pharmaceutical contexts. Synthesis MethodsThe synthesis of tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the coupling of tert-butyl carbamate with specific pyrrolidine derivatives. Techniques such as palladium-catalyzed reactions may be employed to optimize yield and purity. Synthesis Steps
Potential ApplicationsTert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate has potential applications in pharmaceutical research due to its carbamate structure and heterocyclic components. Carbamates are known for their versatility in medicinal chemistry, often serving as intermediates or active compounds in drug development . Applications Table
Safety and HandlingHandling tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate requires caution due to its potential to cause skin irritation, serious eye irritation, and respiratory system toxicity. It is classified under GHS categories for these hazards . Safety Precautions
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Product Name | Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate | ||||||
Molecular Formula | C14H20N4O4 | ||||||
Molecular Weight | 308.33 g/mol | ||||||
IUPAC Name | tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | ||||||
Standard InChI | InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19) | ||||||
Standard InChIKey | IUXNCGRUHMYCFX-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | ||||||
PubChem Compound | 71632081 | ||||||
Last Modified | Aug 10 2024 |
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